molecular formula C10H10BrNO B1287155 1-(3-Bromophenyl)cyclopropane-1-carboxamide CAS No. 597563-13-8

1-(3-Bromophenyl)cyclopropane-1-carboxamide

Cat. No.: B1287155
CAS No.: 597563-13-8
M. Wt: 240.1 g/mol
InChI Key: ZYCUXFZMAUTWTI-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with “1-(3-Bromophenyl)cyclopropane-1-carboxamide” are not explicitly detailed in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures. For specific safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

Preparation Methods

The synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)cyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluorophenyl)cyclopropane-1-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    1-(3-Methylphenyl)cyclopropane-1-carboxamide: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUXFZMAUTWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610416
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597563-13-8
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium carbonate (7.97 g 83.0 mmol) was added to a suspension of 1-(3-bromophenyl)cyclopropylacetic acid (2.00 g, 8.30 mmol), HOBt (1.68 g, 12.4 mmol) and EDCl.HCl (2.39 g, 12.4 mmol) in Et3N (5 mL) and DMF (25 mL) and the mixture was stirred at room temperature overnight. EtOAc (150 mL) was added and the organic layer was washed with sat. NaHCO3 solution (100 mL), 0.5 M citric acid solution (3×100 mL), water (100 mL), brine (50 mL) and dried (Na2SO4). The volatiles were removed in vacuo to yield the title compound A58 as a white solid (1.78 g, 89%). LCMS-A: rt 5.807 min; m/z 241 [M+H]+.
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.39 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
89%

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